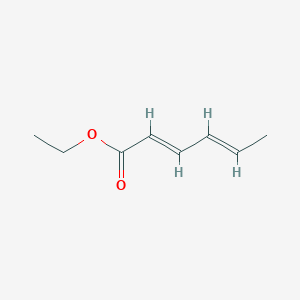
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 478832-03-0. It has a molecular weight of 290.36 and its linear formula is C16H22N2O3 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate” can be achieved through various methods. One such method involves the reaction of γ-aminobutyric acid (GABA) with di-tert-butyl dicarbonate. This reaction scheme has been reported in several scientific publications.Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl N- (1-benzyl-5-oxo-pyrrolidin-3-yl)carbamate” and its SMILES representation is "CC © ©OC (=O)NC1CC (=O)N (C1)CC2=CC=CC=C2" .Physical And Chemical Properties Analysis
The compound is solid in its physical form and should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Voltage-Gated Sodium Channel Modulation
This compound has been noted for its ability to selectively enhance slow inactivation of voltage-gated sodium channels. This is significant in the study of neurological diseases and could potentially lead to new treatments .
CRMP2 Regulation
It also plays a role in regulating the collapse response mediator protein 2 (CRMP2), which is involved in neuronal growth and repair .
Synthesis of Natural Product Analogs
The compound serves as an intermediate in the synthesis of natural products like jaspine B, which shows cytotoxic activity against several human carcinoma cell lines .
Organic Synthesis
As a chemical reagent, it is used in various fields of organic synthesis, providing a protective group for amino acids during peptide synthesis .
Precursor to Biologically Active Compounds
It has been used as a precursor in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B, which have potential therapeutic applications .
Research and Development
The compound is available for purchase from chemical suppliers, indicating its use in research and development across various scientific disciplines .
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
As research progresses, we can expect to gain more insight into the compound’s role in cellular processes .
Pharmacokinetics
Some properties can be inferred from its physicochemical characteristics :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is expected to permeate the blood-brain barrier, indicating potential central nervous system activity .
- Metabolism : The compound is not predicted to be a substrate of P-glycoprotein, suggesting it may not be actively transported out of cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For “tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate”, it is recommended to be stored in a dry environment at 2-8°C .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSNXICUDZJXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

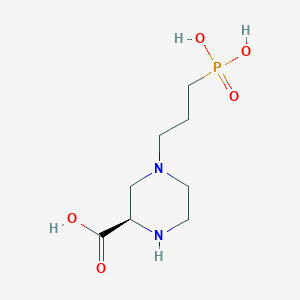
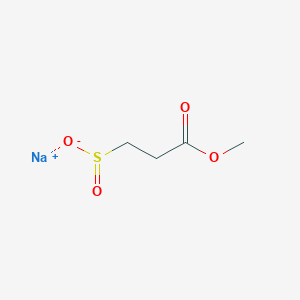



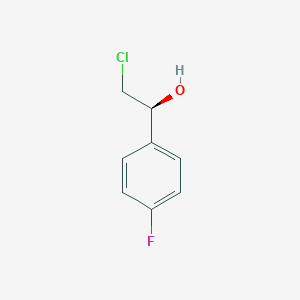
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)


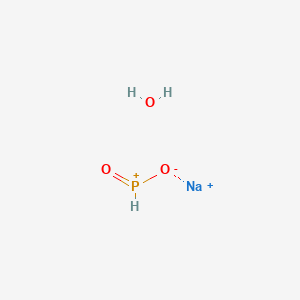
![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
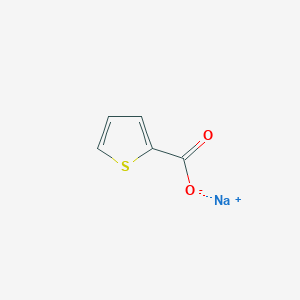
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
